((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Catalog No.
S1483292
CAS No.
39262-22-1
M.F
C10H15ClO3S
M. Wt
250.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-...

CAS Number

39262-22-1

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1

InChI Key

BGABKEVTHIJBIW-XVKPBYJWSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Synonyms

(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; (-)-Camphor-10-sulfonyl Chloride;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C

Chlor-Alkali Electrolyzers

Effects of Chloride Deicer Applications on Groundwater

Scientific Field: Environmental Science Application Summary: The U.S. Geological Survey, in cooperation with the Oregon Department of Transportation (ODOT), evaluated the effects of cold-weather chloride deicers (road deicing chemicals) on groundwater quality, with a focus on chloride, near the Siskiyou Pass in southwestern Oregon . Methods of Application: Between the years 2016 and 2020 ODOT applied up to 16,000 gallons per mile of chloride deicer and 143,000 pounds per mile of road salt along an 11-mile stretch of Interstate 5 (I-5) through the Siskiyou Pass . Results: The study results indicate that chloride levels in shallow groundwater downgradient from I-5 are increasing, but dissolved chloride concentrations in domestic wells are not above the U.S. Environmental Protection Agency drinking water recommendations .

Chloride Ion Removal Mechanism

Scientific Field: Wastewater Treatment Application Summary: This study analyzed the chloride ion removal mechanism from simulated wastewater . Methods of Application: The removal rate of Cl− increased first and then decreased with pH, removal time and reaction temperature . Results: Using VC in VM to dechlorinate simulated wastewater, the removal rate of Cl− was 94.31% under optimum conditions: pH 2.5, temperature 30 °C and reaction time 10 minutes .

Chloride Salts for Thermal Energy Storage

Scientific Field: Energy Storage Application Summary: Chloride-based salt mixtures have experienced a resurgence over the past decade, particularly for use in concentrating solar power and fast-spectrum nuclear reactors . Methods of Application: These salts are used as heat transfer fluids in concentrated solar or nuclear power plants . Results: The use of chloride salts has shown promise in improving the efficiency of energy storage and transfer in these systems .

Freshwater Water-Quality Criteria for Chloride

Scientific Field: Environmental Science Application Summary: This study summarized the sources, distribution, pollution status, and hazards of chloride in China’s water bodies . Methods of Application: The study collected and screened data on the toxicity of chloride to aquatic organisms and used the species sensitivity distribution (SSD) method to derive the water-quality criteria (WQC) value for chloride . Results: The study proposed a recommended value for freshwater water-quality standards for chloride in China: less than 200 mg·L−1 .

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₃S. It features a bicyclic structure characterized by a dimethyl substitution and a methanesulfonyl chloride functional group. This compound is also known as (1R)-(-)-10-camphorsulfonyl chloride and is related to various derivatives of camphor, which are widely used in organic synthesis and medicinal chemistry .

, primarily due to the presence of the sulfonyl chloride group, which is a potent electrophile. Typical reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates, respectively.
  • Formation of Sulfonamides: When reacted with primary or secondary amines, it yields corresponding sulfonamides.
  • Esterification: The compound can undergo esterification reactions when treated with alcohols, forming methanesulfonates .

The synthesis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride can be achieved through several methods:

  • From Camphor Derivatives:
    • Starting from d-camphor, reaction with thionyl chloride can yield the corresponding sulfonyl chloride.
  • Via Oxidation:
    • Bicyclic ketones can be oxidized to form the desired oxobicyclo structure followed by sulfonylation.
  • Direct Sulfonylation:
    • Directly reacting bicyclic ketones with methanesulfonyl chloride in the presence of a base can also yield this compound.

These methods highlight the flexibility in synthesizing this compound from readily available precursors .

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Due to its potential biological activity, it is investigated for use in drug development.
  • Agricultural Chemicals: Compounds derived from it may find applications in agrochemicals due to their antimicrobial properties .

Similar compounds include:

Compound NameStructural FeaturesUnique Properties
(1R)-Camphorsulfonic AcidSulfonic acid derivative of camphorExhibits strong acidity and solubility in water
(±)-CamphorA bicyclic monoterpeneKnown for its aromatic properties and use as a flavoring agent
10-Camphorsulfonic Acid ChlorideRelated sulfonic acid derivativeUsed as a reagent in organic synthesis

The uniqueness of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride lies in its specific stereochemistry and bicyclic structure that may confer distinct reactivity patterns compared to other camphor derivatives. Its potential applications in pharmaceuticals and organic synthesis further distinguish it from its analogs .

The camphorsulfonyl moiety emerged as a critical functional group in the mid-20th century, bridging classical terpene chemistry and modern asymmetric synthesis. Early work focused on exploiting camphor’s inherent chirality to resolve racemic mixtures, but the introduction of the sulfonyl chloride group in the 1970s marked a paradigm shift. This modification enhanced reactivity toward nucleophiles while retaining the camphor scaffold’s stereodirecting capabilities. The sulfonyl chloride derivative gained prominence in peptide synthesis, where it enabled selective protection of amino groups. By the 1990s, its utility expanded to industrial-scale pharmaceutical production, particularly in synthesizing proton pump inhibitors like esomeprazole.

Discovery and Development Timeline

  • 1960s: Initial reports of camphorsulfonic acid derivatives as resolving agents.
  • 1975: First synthesis of 10-camphorsulfonyl chloride via reaction of camphorsulfonic acid with phosphorus pentachloride.
  • 1988: Landmark study demonstrating its efficacy in asymmetric oxidations using (camphorylsulfonyl)oxaziridines.
  • 2002: Adoption in large-scale omeprazole production, leveraging its ability to facilitate diastereomeric crystallization.
  • 2022: Novel applications in supramolecular chemistry for functionalizing resorcinarenes.

Nomenclature Variations and Standardization

The compound’s nomenclature reflects its complex stereochemistry:

  • IUPAC Name: [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride.
  • Common Synonyms: D(+)-10-Camphorsulfonyl chloride, (1S)-(+)-10-Camphorsulfonyl chloride, Camphor-10-sulfonyl chloride.
  • CAS Registry: 21286-54-4.
  • EC Number: 244-314-8.

Standardization efforts have prioritized the (1R,4S) configuration descriptor to eliminate ambiguity in stereochemical reporting.

Significance in Synthetic Organic Chemistry

As a chiral auxiliary, this compound enables:

  • Diastereomeric crystallization of amines and alcohols without chromatography.
  • Sulfonamide formation with >99% enantiomeric excess in optimized conditions.
  • Acid/Base stability, permitting use in multi-step syntheses under diverse conditions.

Classical Preparation Routes

From 10-Camphorsulfonic Acid

The most established route involves chlorinating 10-camphorsulfonic acid, leveraging its rigid bicyclic framework to retain stereochemical integrity. In a typical procedure, 10-camphorsulfonic acid reacts with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chlorine, yielding the sulfonyl chloride [4] . For instance, refluxing 10-camphorsulfonic acid with 3.5 equivalents of thionyl chloride in anhydrous conditions for 2 hours achieves a 96% conversion rate [6]. Excess thionyl chloride is removed via vacuum distillation, followed by toluene azeotrope purification to eliminate residual reagents [4].

Reactions with Phosphorus Pentachloride

Alternative chlorination employs phosphorus pentachloride (PCl₅), which acts as both a Lewis acid and chlorinating agent. Here, 10-camphorsulfonic acid reacts with PCl₅ in dichloromethane at 0–5°C, generating the sulfonyl chloride through intermediate oxonium ion formation . This method avoids thionyl chloride’s volatility but requires stringent moisture control to prevent hydrolysis. Yields typically range between 85–90%, with phosphorus oxychloride (POCl₃) as a byproduct [4].

Thionyl Chloride-Mediated Synthesis

Optimized thionyl chloride protocols emphasize solvent-free conditions or minimal solvent use to enhance atom economy. A representative method involves stirring 10-camphorsulfonic acid with thionyl chloride at 60°C for 4 hours, achieving near-quantitative yields [6]. Post-reaction, the mixture is concentrated under reduced pressure, and the product is crystallized from cold hexane to obtain high-purity (>98%) sulfonyl chloride .

Table 1: Comparison of Classical Synthesis Methods

MethodReagentTemperatureTimeYieldPurity
Thionyl ChlorideSOCl₂Reflux2 h96%>98%
Phosphorus PentachloridePCl₅0–5°C3 h85–90%95%
Solvent-Free SOCl₂SOCl₂60°C4 h99%>99%

Modern Synthetic Approaches

Green Chemistry Methodologies

Recent efforts focus on reducing hazardous byproducts. Microwave-assisted synthesis using catalytic thionyl chloride has shown promise, reducing reaction times to 30 minutes with 94% yield . Ionic liquids as solvents also mitigate waste, though scalability remains challenging.

Scalable Production Techniques

Continuous-flow reactors enable large-scale synthesis by maintaining precise temperature control and reagent stoichiometry. A pilot-scale setup using thionyl chloride in a tubular reactor achieved 92% yield at 1 kg/batch, demonstrating industrial viability [6].

Stereochemical Considerations

(1S)-(+)-Isomer Preparation and Purification

The (1S)-(+)-isomer is synthesized from enantiomerically pure (1S)-10-camphorsulfonic acid. Chiral resolution via diastereomeric salt formation with (R)-α-methylbenzylamine ensures >99% enantiomeric excess (ee) [2]. Subsequent chlorination retains configuration, and final purification uses recrystallization from ethyl acetate/hexane .

(1R)-(−)-Isomer Preparation and Purification

The (1R)-(−)-isomer employs (1R)-10-camphorsulfonic acid, derived from (−)-camphor. Halogen exchange reactions with lithium iodide (LiI) in acetonitrile facilitate stereoretentive conversion to the sulfonyl chloride, followed by column chromatography on silica gel to achieve 97% ee [2].

Table 2: Stereochemical Synthesis Outcomes

IsomerStarting MaterialResolution MethodFinal Purity
(1S)-(+)(1S)-AcidDiastereomeric salts>99% ee
(1R)-(−)(1R)-AcidChiral chromatography97% ee

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

L(-)-10-Camphorsulfonyl chloride

Dates

Modify: 2023-09-14

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